molecular formula C9H9ClN2O3 B1400957 3-(5-Chloro-2-nitrophenoxy)azetidine CAS No. 1342551-36-3

3-(5-Chloro-2-nitrophenoxy)azetidine

Cat. No.: B1400957
CAS No.: 1342551-36-3
M. Wt: 228.63 g/mol
InChI Key: LHWNMKVRDHVWAQ-UHFFFAOYSA-N
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Description

“3-(5-Chloro-2-nitrophenoxy)azetidine” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 .


Synthesis Analysis

Azetidines, the class of compounds to which “this compound” belongs, can be synthesized through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific synthesis method for “this compound” is not available in the retrieved data.

Scientific Research Applications

Anticancer Activity

  • Azetidinone derivatives, including 3-chloro-azetidin-2-one compounds, have been explored for their antiproliferative activity on human breast cancer cell lines. These derivatives are synthesized as analogs of resveratrol, a plant polyphenol known for its anticancer properties. Some of these azetidin-based resveratrol derivatives exhibit potential as alternative treatments for human breast cancer (Chimento et al., 2013).

Synthesis of Anticancer Drug Intermediates

  • Compounds similar to 3-(5-Chloro-2-nitrophenoxy)azetidine, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds are synthesized using methods involving halogenation, coupling, and nucleophilic reactions, and have high overall yields, suggesting their importance in pharmaceutical chemistry (Zhang et al., 2019); (Kou & Yang, 2022).

Antibacterial and Antifungal Applications

  • N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones have been studied for their in vitro antibacterial activity against various bacterial pathogens. Some of these compounds show marginal activity, indicating potential use in developing new antimicrobial agents (Halve et al., 2007).
  • Another study on azetidin-2-ones synthesized from 2-amino-5-nitrothiazole and their derivatives reported antibacterial, antifungal, and antitubercular activities, along with anti-inflammatory effects in vivo. This illustrates the broad spectrum of potential medicinal applications of these compounds (Samadhiya et al., 2013).

Synthesis and Evaluation as Antimicrobial Agents

  • A series of azetidin-2-ones, including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and tested for antimicrobial activity. Several of these molecules showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, demonstrating their relevance in antimicrobial research (Halve et al., 2007).

Mechanism of Action

The mechanism of action of “3-(5-Chloro-2-nitrophenoxy)azetidine” is not specified in the retrieved data. Azetidines in general are used in organic synthesis and medicinal chemistry, and their reactivity can be triggered under appropriate reaction conditions .

Properties

IUPAC Name

3-(5-chloro-2-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWNMKVRDHVWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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